Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate
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Overview
Description
Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate is a complex organic compound characterized by its unique spiro structure, which involves a chroman ring system fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of chroman derivatives with cyclohexanone under acidic conditions, followed by esterification with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of functionalized derivatives.
Scientific Research Applications
Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirochroman derivatives and spirocyclic esters, such as:
- Methyl 2-(5-oxospiro[bicyclo[2.2.1]hept2ene-7,1’-cyclopropane]-6-yl)acetate .
- 3-methyl-4-oxospiro(2,3-dihydronaphtho-[2,1-e]-1,3-oxazine-2,2’-[2H]-chromenes) .
Uniqueness
Methyl 2-((4-oxospiro[chroman-2,1’-cyclohexan]-7-yl)oxy)acetate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds might not be as effective.
Properties
IUPAC Name |
methyl 2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-20-16(19)11-21-12-5-6-13-14(18)10-17(22-15(13)9-12)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUFYYDHPARFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)CC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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